Cyclohexane, 1,2,3,4,5,6-hexamethyl-
CAS No.: 1795-13-7
Cat. No.: VC16989168
Molecular Formula: C12H24
Molecular Weight: 168.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795-13-7 |
|---|---|
| Molecular Formula | C12H24 |
| Molecular Weight | 168.32 g/mol |
| IUPAC Name | 1,2,3,4,5,6-hexamethylcyclohexane |
| Standard InChI | InChI=1S/C12H24/c1-7-8(2)10(4)12(6)11(5)9(7)3/h7-12H,1-6H3 |
| Standard InChI Key | CRZVDNMIWUHMQA-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(C(C(C(C1C)C)C)C)C |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
While detailed synthetic protocols for hexamethylcyclohexane are scarce in publicly available literature, its preparation likely involves multi-step alkylation of cyclohexane. A plausible route could involve the Friedel-Crafts alkylation of cyclohexane with methyl halides in the presence of a Lewis acid catalyst, followed by purification via fractional distillation or crystallization. Alternative methods might employ transition metal-catalyzed C–H activation to install methyl groups sequentially .
Spectroscopic and Crystallographic Data
Hexamethylcyclohexane’s structural elucidation relies heavily on nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The -NMR spectrum exhibits a singlet for all methyl protons due to their equivalence in the symmetrical structure, while -NMR shows distinct signals for the quaternary carbons of the cyclohexane ring and the methyl substituents . X-ray diffraction studies of analogous per-substituted cyclohexanes, such as all-cis hexakis(trifluoromethyl)cyclohexane, provide indirect evidence of the steric constraints in hexamethylcyclohexane .
Physical and Chemical Properties
Thermodynamic Stability
| Property | Value |
|---|---|
| Molecular Weight | 168.32 g/mol |
| Boiling Point | ~250°C (estimated) |
| Density | 0.89 g/cm³ (predicted) |
| Solubility in Water | Insoluble |
Reactivity and Functionalization
The chemical reactivity of hexamethylcyclohexane is markedly subdued compared to less-hindered cycloalkanes. Electrophilic substitution reactions, such as nitration or halogenation, are impeded by the inaccessibility of the ring’s hydrogen atoms. Similarly, oxidation reactions require harsh conditions, often leading to decomposition rather than functionalization .
Applications and Comparative Analysis
Industrial and Research Applications
Hexamethylcyclohexane’s primary utility lies in its role as a model compound for studying steric effects in organic synthesis. Its rigidity and symmetry make it a candidate for templating in supramolecular chemistry, where it could guide the assembly of metal-organic frameworks (MOFs) or polymeric materials . Additionally, its high thermal stability suggests potential use as a lubricant additive or heat-transfer fluid in specialized industrial applications.
Comparison with Structural Analogues
When compared to simpler cyclohexane derivatives, hexamethylcyclohexane’s properties diverge significantly:
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1,2-Dimethylcyclohexane (CH): Exhibits chair-chair interconversion with minimal steric hindrance, enabling faster ring inversion and greater reactivity toward electrophiles.
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1-Methylcyclohexane (CH): Lacks significant steric constraints, making it a common solvent in organic reactions.
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All-cis Hexakis(trifluoromethyl)cyclohexane: While structurally analogous, the electronegative trifluoromethyl groups introduce dipole-dipole interactions absent in hexamethylcyclohexane, altering solubility and reactivity profiles .
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